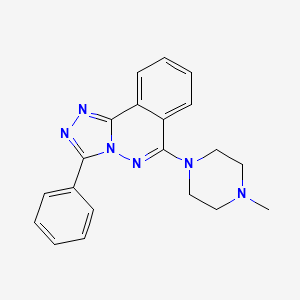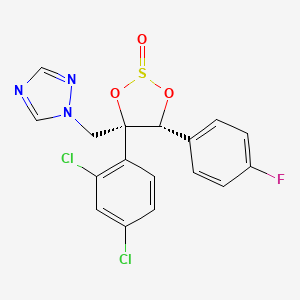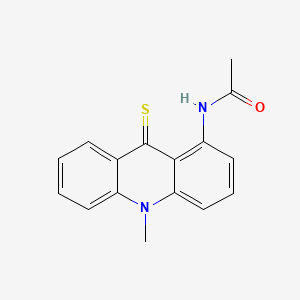
N,N'-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine is a complex organic compound known for its unique structure and properties It is characterized by the presence of two pyrrolidinylidene groups attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine typically involves the reaction of 1,2-benzenediamine with 1-butyl-2-pyrrolidinylidene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context and application. The compound’s unique structure allows it to engage in specific binding interactions and chemical transformations.
Comparison with Similar Compounds
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine can be compared with other similar compounds, such as:
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine: Similar structure but different positional isomer.
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,4-benzenediamine: Another positional isomer with distinct properties.
N,N’-Bis(1-ethyl-2-pyrrolidinylidene)-1,2-benzenediamine: Variation in the alkyl group attached to the pyrrolidinylidene moiety.
The uniqueness of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
84859-15-4 |
|---|---|
Molecular Formula |
C22H34N4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-butyl-N-[2-[(1-butylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C22H34N4/c1-3-5-15-25-17-9-13-21(25)23-19-11-7-8-12-20(19)24-22-14-10-18-26(22)16-6-4-2/h7-8,11-12H,3-6,9-10,13-18H2,1-2H3 |
InChI Key |
UGZQDYVVTWHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1=NC2=CC=CC=C2N=C3CCCN3CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


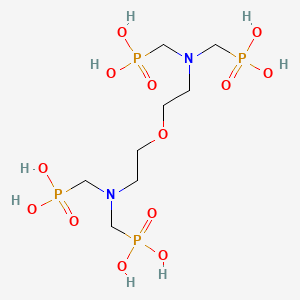
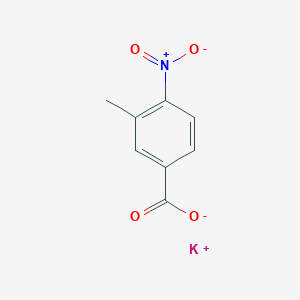
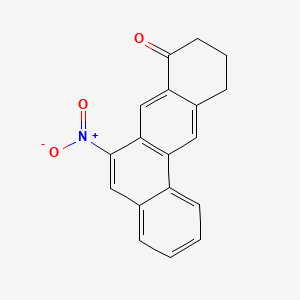
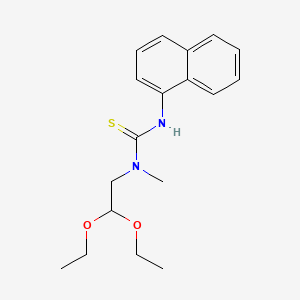

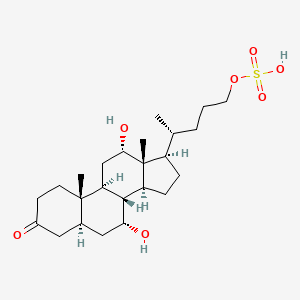
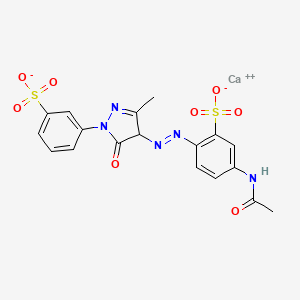
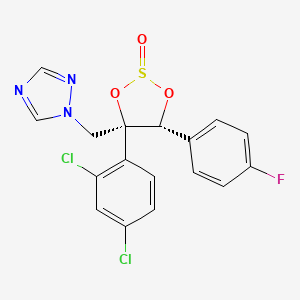
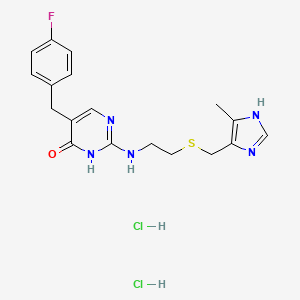
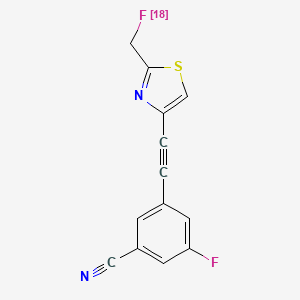
![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
